Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate
Description
Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is a spirocyclic compound featuring a unique bicyclic framework with fused oxa (oxygen-containing) and aza (nitrogen-containing) rings. The spiro[4.4]nonane core connects two distinct heterocycles: a tetrahydrofuran-like oxa ring and a piperidine-like aza ring.
This compound is structurally related to intermediates in pharmaceutical synthesis, such as antiviral or antibiotic precursors. For instance, describes the synthesis of analogous spiro compounds (e.g., methyl (5R,9S)-3-oxohexahydroxazolo[3,4-α]pyridine-5-carboxylate) via base-mediated deprotection and chromatography, achieving yields up to 89% . Its hydrochloride salt (CAS: 1803582-49-1) has a molecular weight of 207.66 g/mol and a molecular formula of C₈H₁₄ClNO₃, as reported by American Elements .
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-10(2)5-11(7-15-10)6-12-4-8(11)9(13)14-3/h8,12H,4-7H2,1-3H3 |
InChI Key |
VTBHVXKMFIXJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CNCC2C(=O)OC)CO1)C |
Origin of Product |
United States |
Preparation Methods
Cyclization via Nucleophilic Ring Closure
A common approach involves intramolecular nucleophilic substitution to form the spirocyclic core:
- Starting from a suitable amino alcohol or amino acid derivative, the nitrogen and oxygen atoms are positioned to enable ring closure.
- The cyclization is often promoted under mild basic conditions or using phase-transfer catalysts.
- Solvents such as dry acetonitrile under inert atmosphere (argon) are preferred to avoid side reactions.
Use of Boc-Protected Amino Acids and N-Carboxyanhydrides (NCAs)
- Boc-protected amino acids serve as precursors that are converted into reactive N-carboxyanhydrides using triphosgene and triethylamine.
- These NCAs undergo coupling reactions with amines to form the spirocyclic amide structures.
- The high reactivity of NCAs facilitates ring formation but requires careful handling to avoid polymerization or decomposition.
- Coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) and alternatives such as HBTU or PyBOP have been tested, with variable success depending on steric hindrance and nucleophilicity of the amine partners.
Halogenation and Subsequent Functional Group Transformations
- Iodination of intermediate spiro compounds (e.g., 7-iodomethyl derivatives) is performed using iodine in the presence of sodium bicarbonate at low temperatures.
- This step enables further nucleophilic substitution or elimination reactions to install the oxygen and nitrogen heteroatoms precisely.
- Purification steps include extraction with organic solvents (MTBE) and washing with sodium thiosulfate to remove excess iodine.
- Final product purification is often achieved by distillation or chromatography.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc-protected amino acid to NCA | Triphosgene, triethylamine, inert atmosphere | 70-85 | Sensitive to moisture, moderate stability |
| NCA coupling with amine | DCC or HBTU, triethylamine, solvent (e.g., CH2Cl2) | 43-85 | Steric hindrance affects conversion |
| Iodination of spiro intermediate | I2, NaHCO3, 0 °C to room temp, CH3CN | 75-93 | Requires careful control of temperature |
| Final cyclization and esterification | Controlled temperature, dry solvents | 70-90 | Optimized for purity and stereochemistry |
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used extensively to confirm the spirocyclic structure and stereochemistry, with characteristic chemical shifts for methylene, methyl, and heteroatom-bound protons.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Chromatography: Flash chromatography on silica gel is employed for intermediate purification; final products may be purified by distillation.
- High-Resolution Mass Spectrometry (HRMS): Used for accurate mass confirmation of the spiro compounds.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Boc-protected amino acid → NCA | Triphosgene, triethylamine, inert atmosphere | High reactivity for coupling | Sensitive to moisture, moderate stability |
| NCA coupling with amines | DCC, HBTU, PyBOP, triethylamine | Enables spiro ring formation | Steric hindrance reduces yield |
| Iodination of intermediates | Iodine, NaHCO3, acetonitrile, 0 °C | Facilitates functional group installation | Requires strict temperature control |
| Final cyclization and esterification | Dry solvents, controlled temp | High purity and stereoselectivity | Multi-step, requires optimization |
Research Findings and Optimization Notes
- The use of NCAs derived from Boc-protected amino acids is a pivotal step for efficient spirocycle formation, but the reaction conditions must be finely tuned to avoid side reactions.
- Alternative coupling agents have been tested to improve yields, though DCC remains common despite some limitations due to steric effects.
- Halogenation steps (iodination) are critical for introducing reactive sites for subsequent ring closure and require careful temperature and reagent control to maximize yield and purity.
- Purification methods such as water washes to remove residual bases and flash chromatography are essential to isolate the desired compound in high purity.
- Overall yields for the multi-step synthesis range from moderate to high (43-93%), with ongoing optimization efforts reported in literature to improve scalability and stereochemical control.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, allowing for further derivatization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have indicated that compounds similar to methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate exhibit significant antimicrobial properties. Research has shown that spirocyclic compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
1.2 Neurological Applications
The structure of this compound suggests potential interactions with neurotransmitter systems. Some derivatives have been investigated for their effects on neuroprotection and cognitive enhancement, indicating a possible role in treating neurodegenerative diseases .
Materials Science
2.1 Polymer Development
This compound can be utilized as a precursor in the synthesis of novel polymers. Its unique spirocyclic structure allows for the development of materials with enhanced mechanical properties and thermal stability. Research into polymer composites incorporating such compounds has shown improvements in strength and durability .
2.2 Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being explored as an additive in coatings and adhesives. Its incorporation can enhance the performance characteristics of these materials, providing better resistance to environmental factors .
Synthetic Organic Chemistry
3.1 Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis, particularly in constructing complex molecular architectures. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives that can be tailored for specific applications .
3.2 Drug Development
In drug discovery processes, this compound can be modified to enhance pharmacological properties such as bioavailability and selectivity towards biological targets. The exploration of its derivatives has led to promising candidates for further development .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound’s closest analogs differ in ring systems, substituents, or ester groups. Key examples include:
Key Observations:
Ring Systems: While the target compound has a spiro[4.4]nonane core, analogs like benzyl 2-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate feature a bicyclo[3.3.1]nonane system, altering ring strain and conformational flexibility .
Ester Groups : Replacing the methyl ester with ethyl (e.g., ) increases molecular weight by ~20 g/mol and may influence solubility and metabolic stability .
Substituents : Hydroxy or benzyl groups (e.g., and ) introduce hydrogen-bonding or lipophilic interactions, affecting bioavailability .
Spectroscopic and Physicochemical Properties
- NMR Analysis : demonstrates that NMR chemical shifts in regions A (positions 39–44) and B (29–36) are sensitive to substituent changes. For example, the 3,3-dimethyl groups in the target compound would deshield nearby protons compared to hydroxy or benzyl analogs .
- pKa Values : Diazabicyclo derivatives (e.g., ) exhibit pKa1 ≈ 7.9 and pKa2 ≈ 3.4, suggesting the target compound’s aza nitrogen may have similar basicity .
Biological Activity
Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in recent research due to its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 199.25 g/mol
- CAS Number : 137076-22-3
The compound features an oxazolidine ring fused to a nonane ring system, which contributes to its distinctive chemical properties and potential biological activities. The arrangement of functional groups within the spirocyclic structure influences its reactivity and interactions with various biological systems .
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. In particular, it has been studied for its role in modulating specific enzymes involved in metabolic pathways.
Table 1: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Protein Kinase A (PKA) | Competitive | 12.5 | |
| Cyclooxygenase (COX) | Non-competitive | 8.0 | |
| Acetylcholinesterase (AChE) | Mixed | 15.0 |
These findings suggest that the compound may be a candidate for therapeutic applications targeting these enzymes, particularly in conditions where modulation of these pathways is beneficial.
Protein-Ligand Interactions
The compound's ability to interact with various biological targets has been explored through molecular docking studies. These studies reveal insights into the binding affinities and modes of interaction with target proteins.
Case Study: Docking Analysis with AChE
A molecular docking study was conducted to evaluate the interaction of this compound with acetylcholinesterase (AChE). The results indicated:
- Binding Affinity : -9.2 kcal/mol
- Key Interactions : Hydrogen bonds with Ser203 and Trp86 residues.
This strong binding affinity suggests that the compound could effectively inhibit AChE activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer's .
Pharmacological Potential
The pharmacological profile of this compound is further supported by its structural similarities to other bioactive compounds within the spirocyclic class. These similarities may confer distinct chemical reactivity and biological activity compared to these related compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Ethyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate | CHNO | Moderate enzyme inhibition |
| Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane- | CHNO | Enhanced receptor binding |
| 1-Methyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid | CHNO | Reduced enzyme inhibition |
This comparative analysis underscores the potential for further development of this compound as a lead compound in drug discovery efforts.
Q & A
Q. What are the key synthetic strategies for constructing the spirocyclic core of Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate?
The synthesis typically involves multi-step sequences focusing on cyclization and protecting group strategies. For example:
- Cyclocondensation : Reacting a keto-ester precursor with a secondary amine under acidic conditions to form the azaspiro ring.
- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines during synthesis, followed by deprotection with trifluoroacetic acid (TFA) .
- Spiroannulation : Intramolecular cyclization via nucleophilic attack or radical-mediated pathways to form the bicyclic system .
Q. Example Reaction Table
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | tert-Butyl dicarbonate, DMF, RT | Boc protection of amine |
| 2 | Keto-ester, H2SO4, reflux | Cyclocondensation to form spiro core |
| 3 | TFA/DCM, 0°C | Boc deprotection |
Q. How is the spirocyclic structure confirmed using spectroscopic and crystallographic methods?
- X-ray Crystallography : Single-crystal analysis with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry .
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 228.1234 for C₁₁H₁₇NO₃) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in spiroannulation steps?
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in cyclization .
- Catalysis : Transition metals (e.g., Pd(OAc)₂) or organocatalysts (e.g., proline derivatives) accelerate spiro formation .
- Temperature Control : Slow addition of reagents at –20°C minimizes side-product formation .
Data Contradiction Analysis :
Discrepancies in reported yields (e.g., 40% vs. 65%) may arise from trace moisture sensitivity. Karl Fischer titration or inert atmosphere (N₂/Ar) improves reproducibility .
Q. What strategies resolve ambiguities in stereochemical assignments of the spiro system?
- Variable Temperature (VT) NMR : Dynamic stereochemistry (e.g., ring puckering) can cause signal broadening. VT-NMR at –40°C slows conformational exchange, revealing split signals .
- NOESY/ROESY : Nuclear Overhauser effects distinguish axial vs. equatorial substituents. For example, NOE correlations between H-7 and H-9 confirm relative stereochemistry .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and compare with experimental data .
Q. Example Stereochemical Analysis Table
Q. How are synthetic byproducts characterized, and what mechanistic insights do they provide?
Q. Byproduct Table
| Byproduct Structure | Formation Pathway | Mitigation Strategy |
|---|---|---|
| Open-chain diketone | Incomplete cyclization | Increase reaction time or acid concentration |
| N-Methyl derivative | Over-alkylation | Use milder alkylating agents (e.g., MeI instead of MeOTf) |
Q. What are the challenges in scaling up the synthesis for preclinical studies?
- Purification : Chromatography is impractical for large batches. Alternatives include crystallization (e.g., using ethyl acetate/hexane) or distillation .
- Safety : Exothermic spiroannulation requires controlled heating (e.g., microwave-assisted synthesis at 80°C) .
- Regulatory Compliance : Residual solvent limits (e.g., <500 ppm DMF) must adhere to ICH Q3C guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
